molecular formula C8H9ClOS B6306856 (4-Chloro-2-methoxyphenyl)(methyl)sulfane CAS No. 23385-52-6

(4-Chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B6306856
CAS No.: 23385-52-6
M. Wt: 188.67 g/mol
InChI Key: LYYQCOWJNAGGJH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methoxyphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reduced to the desired sulfane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction: The compound can be reduced to remove the chloro or methoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dechlorinated or demethoxylated products.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and methoxy groups on the aromatic ring, along with the methylsulfane group, allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

4-chloro-2-methoxy-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYQCOWJNAGGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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